molecular formula C19H18N2O3 B5703283 N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Numéro de catalogue B5703283
Poids moléculaire: 322.4 g/mol
Clé InChI: KVJPVXANYPKHKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 is an ATP-gated ion channel that plays a crucial role in the immune system, inflammation, and pain perception. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.

Mécanisme D'action

N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a selective antagonist of the P2X7 receptor. P2X7 is an ATP-gated ion channel that plays a crucial role in the immune system, inflammation, and pain perception. P2X7 activation leads to the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and the induction of apoptosis in immune cells. N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide blocks the activation of P2X7, thereby reducing inflammation and pain perception.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. In animal models of chronic pain, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to reduce hyperalgesia and allodynia. In animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to improve cognitive function and reduce neuroinflammation. Additionally, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific targeting of this receptor. It has also been extensively studied in preclinical models, which provides a wealth of information on its pharmacological properties. However, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, its effects may vary depending on the animal model used, which can complicate the interpretation of results.

Orientations Futures

There are several future directions for the study of N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One potential application is in the treatment of chronic pain. Further studies are needed to determine the optimal dosing and administration of N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide for this indication. Another potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additional studies are needed to determine the long-term safety and efficacy of N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in these conditions. Finally, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has shown promising anti-tumor effects in various cancer cell lines, and further studies are needed to determine its potential as an anticancer agent.

Méthodes De Synthèse

The synthesis of N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-ethoxybenzaldehyde with methylamine to form N-(4-ethoxyphenyl)-methylamine. This intermediate is then reacted with ethyl 2-bromoacetate to form N-(4-ethoxyphenyl)-5-methyl-3-oxo-4-phenylisoxazolecarboxamide. The final step involves the reduction of the carbonyl group to form N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide.

Applications De Recherche Scientifique

N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have analgesic effects in animal models of chronic pain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have anti-tumor effects in various cancer cell lines.

Propriétés

IUPAC Name

N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-23-16-11-9-15(10-12-16)20-19(22)17-13(2)24-21-18(17)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJPVXANYPKHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.